Octakis-O-(2-hydroxypropyl)sucrose
Overview
Description
Octakis-O-(2-hydroxypropyl)sucrose is a synthetic compound that belongs to the class of dendrimers. It is a modified form of sucrose, where each hydroxyl group of the sucrose molecule is substituted with a 2-hydroxypropyl group. This modification results in a molecule with the molecular formula C36H70O19 and a molecular weight of 806.9 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Octakis-O-(2-hydroxypropyl)sucrose involves the reaction of sucrose with propylene oxide in the presence of a caustic catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the complete substitution of hydroxyl groups . The process can be summarized as follows:
Reactants: Sucrose and propylene oxide.
Catalyst: Caustic catalyst (e.g., sodium hydroxide).
Conditions: Controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over reaction parameters to ensure high yield and purity of the product. The final product is then purified and dried to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Octakis-O-(2-hydroxypropyl)sucrose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for esterification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols .
Scientific Research Applications
Octakis-O-(2-hydroxypropyl)sucrose has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of carbohydrate-protein interactions and as a stabilizer for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form inclusion complexes with various drugs.
Mechanism of Action
The mechanism of action of Octakis-O-(2-hydroxypropyl)sucrose involves its ability to form hydrogen bonds and inclusion complexes with other molecules. This property makes it useful in stabilizing proteins and enzymes, as well as in drug delivery systems. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
Sucrose: The parent compound of Octakis-O-(2-hydroxypropyl)sucrose.
Cyclodextrins: Cyclic oligosaccharides with similar inclusion complex-forming properties.
Polyethylene glycol (PEG): A polymer with hydroxyl groups that can be modified similarly to this compound.
Uniqueness
This compound is unique due to its high degree of substitution and the resulting dendrimeric structure. This gives it distinct properties, such as enhanced solubility and the ability to form stable inclusion complexes with a wide range of molecules .
Properties
IUPAC Name |
1-[[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-bis(2-hydroxypropoxy)-2,5-bis(2-hydroxypropoxymethyl)oxolan-2-yl]oxy-3,4,5-tris(2-hydroxypropoxy)oxan-2-yl]methoxy]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O19/c1-20(37)9-45-17-28-30(48-12-23(4)40)32(50-14-25(6)42)33(51-15-26(7)43)35(53-28)55-36(19-47-11-22(3)39)34(52-16-27(8)44)31(49-13-24(5)41)29(54-36)18-46-10-21(2)38/h20-35,37-44H,9-19H2,1-8H3/t20?,21?,22?,23?,24?,25?,26?,27?,28-,29-,30-,31-,32+,33-,34+,35-,36+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSLMHLHWPFLRN-FJVUKYALSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1C(C(C(C(O1)OC2(C(C(C(O2)COCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964081 | |
Record name | 1,3,4,6-Tetrakis-O-(2-hydroxypropyl)hex-2-ulofuranosyl 2,3,4,6-tetrakis-O-(2-hydroxypropyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90964081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
806.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4854-90-4 | |
Record name | 1,3,4,6-Tetrakis-O-(2-hydroxypropyl)-β-D-fructofuranosyl 2,3,4,6-tetrakis-O-(2-hydroxypropyl)-α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4854-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octakis-O-(2-hydroxypropyl)sucrose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004854904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4,6-Tetrakis-O-(2-hydroxypropyl)hex-2-ulofuranosyl 2,3,4,6-tetrakis-O-(2-hydroxypropyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90964081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octakis(O-2-hydroxypropyl)sucrose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTAKIS-O-(2-HYDROXYPROPYL)SUCROSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LQ049BKK3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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